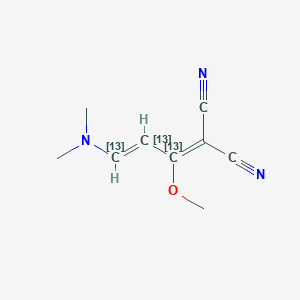

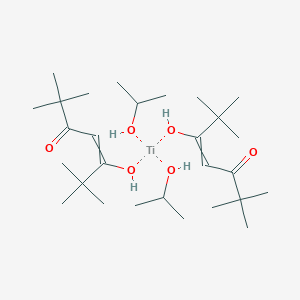

![molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-二-O-乙酰基-5'-脱氧-5-氟-N-[(2-甲基丁氧基)羰基]胞苷 CAS No. 1341231-51-3](/img/structure/B1147116.png)

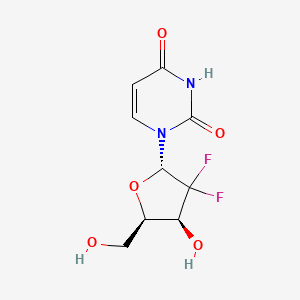

2',3'-二-O-乙酰基-5'-脱氧-5-氟-N-[(2-甲基丁氧基)羰基]胞苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine and its analogs often involves multiple steps, starting from basic nucleoside precursors. A noteworthy method includes the preparation of 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate, a key intermediate of capecitabine, through the reaction of 1,2,3-O-triacetyl-5-deoxy-D-ribose with trimethylsilyl protected 5-fluorocytosine, followed by n-amyl chloroformate, achieving an overall yield of 70% (Han Li, 2010).

Molecular Structure Analysis

The molecular structure of related nucleoside analogs has been determined using X-ray single crystal diffraction. Studies have demonstrated the precise geometric parameters, including bond lengths and angles, providing insights into the molecular interactions and stability of these compounds. For example, the X-ray crystal structure analysis of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue revealed detailed structural configurations important for understanding the mechanism of enzyme inhibition (A. Jarmuła et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine primarily focus on its interactions and potential as a biochemical tool. Its fluorine atom plays a critical role in nucleophilic substitution reactions, contributing to its biological activity and interaction with enzymes.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are crucial for the application and handling of 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine. These properties are determined through empirical studies, including solubility tests in different solvents and thermal analysis to ascertain the compound's phase transition temperatures.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability in biological environments, and susceptibility to enzymatic degradation, are essential for understanding the compound's potential therapeutic applications and biological interactions. Studies have explored its reactivity and stability, shedding light on its mechanism of action and potential metabolic pathways.

For further details on specific studies and findings related to 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine, the following references provide comprehensive insights:

- X-ray Crystal and Ab Initio Structures of 3′,5′-di-O-Acetyl-N(4)-Hydroxy-2′-Deoxycytidine and Its 5-Fluoro Analogue (A. Jarmuła et al., 2005).

- Synthesis of 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl] cytidine 2',3'-diacetate (Han Li, 2010).

科学研究应用

探讨氟化对核苷酸类似物掺入的机理后果

Ray 等人 (2003) 关于氟取代对胞苷核苷酸类似物(如 HIV-1 逆转录酶掺入)的影响的研究揭示了轻微修饰(如氟化)如何显着改变生物活性。他们的研究结果表明,氟取代可以提高核苷酸掺入效率,从而深入了解针对 HIV-1 的抗病毒效力。这项研究强调了氟化核苷酸在开发抗病毒剂和了解耐药机制中的关键作用 Ray 等人,2003.

氟化嘧啶类药物在癌症治疗中的应用

Gmeiner (2020) 回顾了氟化学对氟化嘧啶类药物在癌症治疗中应用的贡献,重点介绍了 5-氟尿嘧啶 (5-FU) 及其广泛应用。该研究涵盖了合成方法,包括用于纳入同位素以研究代谢和生物分布的方法,并讨论了氟化嘧啶类药物如何影响核酸结构和动力学。深入了解 5-FU 及其代谢物对各种 RNA 和 DNA 修饰酶的抑制作用,强调了该化合物在癌症治疗中的多方面作用 Gmeiner,2020.

抗代谢物掺入 DNA

Gmeiner (2002) 对抗代谢物(包括氟化抗嘧啶类药物)的综述概述了这些化合物在掺入 DNA 后如何破坏结构和稳定性。这种破坏影响了 DNA 复制和修复蛋白的活性,说明了结构和热力学研究在理解和开发基于氟化核苷酸类似物的抗癌疗法中的重要性 Gmeiner,2002.

属性

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZMKYXKWMBTLS-HMSCALIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

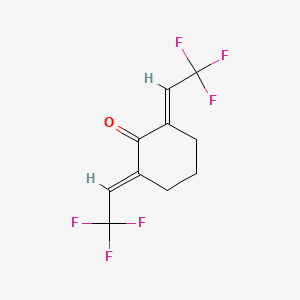

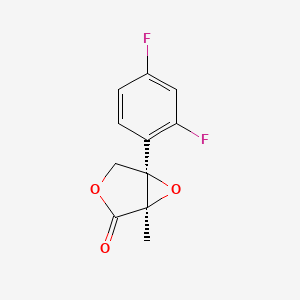

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

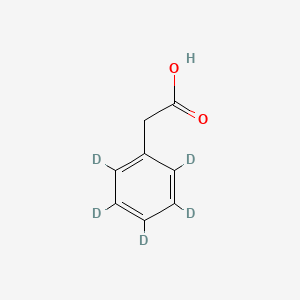

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)